molecular formula C26H45NO7SSe B12294246 2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid

2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid

Cat. No.: B12294246
M. Wt: 594.7 g/mol
InChI Key: JCMLWGQJPSGGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauroselcholic acid, also known as 23-seleno-25-homotaurocholic acid or selenium homocholic acid taurine, is a synthetic bile acid analog. It is primarily used in clinical tests to diagnose bile acid malabsorption. This compound is a taurine-conjugated bile acid analog, which incorporates the gamma-emitter selenium-75, making it useful for radiopharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tauroselcholic acid involves the conjugation of cholic acid with taurine. The process typically includes the following steps:

    Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using reagents like thionyl chloride.

    Conjugation with Taurine: The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine to form taurocholic acid.

    Incorporation of Selenium-75: Selenium-75 is incorporated into the taurocholic acid molecule to form tauroselcholic acid.

Industrial Production Methods: Industrial production of tauroselcholic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Tauroselcholic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert tauroselcholic acid into reduced forms.

    Substitution: Substitution reactions can occur at the taurine or cholic acid moieties, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tauroselcholic acid has a wide range of scientific research applications, including:

Mechanism of Action

Tauroselcholic acid acts as a detergent to solubilize fats for absorption in the gastrointestinal tract. It is absorbed and reabsorbed efficiently in the ileum, similar to natural bile acids. The compound targets bile acid transporters and pathways involved in bile acid metabolism, facilitating the study of bile acid turnover and malabsorption .

Comparison with Similar Compounds

    Taurocholic Acid: A natural bile acid conjugated with taurine, involved in fat emulsification.

    Glycocholic Acid: Another bile acid conjugated with glycine, used in similar diagnostic applications.

    Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness of Tauroselcholic Acid: Tauroselcholic acid is unique due to its incorporation of selenium-75, making it a valuable radiopharmaceutical for diagnostic imaging. Its ability to mimic natural bile acids while being detectable via gamma cameras sets it apart from other bile acids .

Properties

IUPAC Name

2-[[2-[2-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propylselanyl]acetyl]amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMLWGQJPSGGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7SSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868328
Record name 2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.